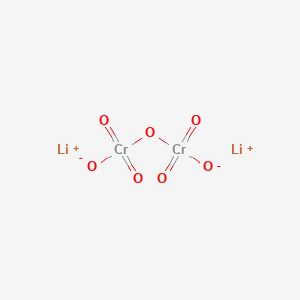
Lithium dichromate
説明
Lithium dichromate is a compound with the molecular formula Li2Cr2O7 . It is an orange-red to black-brown crystalline powder that is denser than water . The molecular weight of lithium dichromate is 229.9 g/mol .
Molecular Structure Analysis
The molecular structure of lithium dichromate consists of two lithium (Li) atoms, two chromium (Cr) atoms, and seven oxygen (O) atoms . The InChI representation of the molecule is InChI=1S/2Cr.2Li.7O/q;;2*+1;;;;;;2*-1 .
Chemical Reactions Analysis
Lithium dichromate is an oxidizer and can react with combustibles . It may decompose when heated, giving off oxygen that further supports combustion .
Physical And Chemical Properties Analysis
Lithium dichromate has a molecular weight of 229.9 g/mol . It does not have any hydrogen bond donors but has seven hydrogen bond acceptors . The exact mass and monoisotopic mass of lithium dichromate are both 229.877419 g/mol . The compound is denser than water and is an orange-red to black-brown crystalline powder .
科学的研究の応用
Electrochromic Applications : Lithium has been used in electrochromic applications, though it faces challenges like low safety and high cost. Alternative ions like Al³⁺ show promising results in amorphous WO₃ films, offering better optical modulation and stability due to their three-electron redox properties (Guo et al., 2018).
Lithium Metal Chemistry in Batteries : Lithium's high theoretical capacity makes it crucial in next-generation Li-S and Li-air batteries. However, challenges like high reactivity and volume change during cycling need addressing. Techniques like conformal LiF coating can enhance cycling stability (Lin et al., 2017).
Raman Spectroscopy in Lithium Insertion Compounds : Raman microspectrometry provides valuable insights into lithium insertion compounds, crucial for understanding their electrochemical behavior (Baddour‐Hadjean & Pereira‐Ramos, 2007).
Lithium Metal Anodes in Rechargeable Batteries : Lithium metal's high specific capacity and low electrochemical potential make it an ideal anode material for rechargeable batteries, though dendritic growth and limited Coulombic efficiency are major challenges (Xu et al., 2014).
Biomedical Research : Lithium's distribution in the brain is studied using nuclear reactions, contributing to the understanding of its mechanism in psychiatric practice (Thellier et al., 1980).
Nanostructured Anode Materials for LIBs : Nanostructured materials, including lithium, are explored for next-generation lithium-ion batteries, offering high reversible capacity and long cycle life (Ji et al., 2011).
Thin-Film Lithium Batteries : Research in solid-state thin-film lithium and lithium-ion batteries has applications in consumer and medical products. These batteries use cathodes like LiCoO2 and anodes of lithium metal (Bates, 2000).
Hyperpolarized Lithium-6 in Medical Imaging : Lithium-6 can be hyperpolarized and used in molecular imaging, providing insights into the detection of submicromolar contrast agents (van Heeswijk et al., 2009).
Lithium Isotope Separation : Laser-isotope-separation of lithium using UV laser radiation and a visible tunable-diode laser provides a high degree of selectivity for lithium atoms (Olivares et al., 2002).
Biological Importance and Toxicity of Lithium : Lithium's bioavailability, beneficial effects at low levels, and toxicity at high levels have been studied, though its long-term effects remain to be fully understood (Shahzad et al., 2016).
Safety and Hazards
Lithium dichromate is toxic if swallowed and harmful in contact with skin . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It can also intensify fire as it is an oxidizer . Inhalation of lithium dichromate can cause damage to mucous membranes . Ingestion can lead to violent gastroenteritis, peripheral vascular collapse, vertigo, muscle cramps, coma, hemorrhagic diathesis, fever, liver damage, and renal failure .
Relevant Papers
A non-academic perspective on the future of lithium-based batteries discusses several technological parameters required for industrially relevant battery development . Another paper titled “Some Properties of Lithium Dichromate” might also be relevant, but I couldn’t retrieve more details about it .
特性
IUPAC Name |
dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Li.7O/q;;2*+1;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGSRACCZFMWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2Cr2O7, Cr2Li2O7 | |
| Record name | lithium dichromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Decomposes 368.6 °F (USCG, 1999) | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
2.34 at 86 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Lithium dichromate | |
CAS RN |
13843-81-7 | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium dichromate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013843817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM DICHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9VO53SW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
266 °F (USCG, 1999) | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



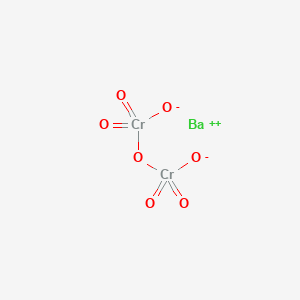


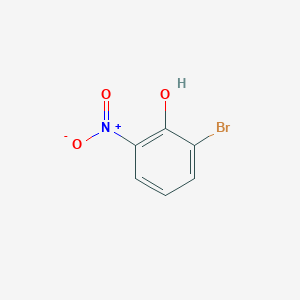

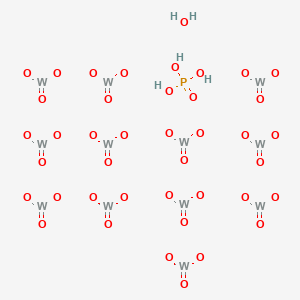
![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
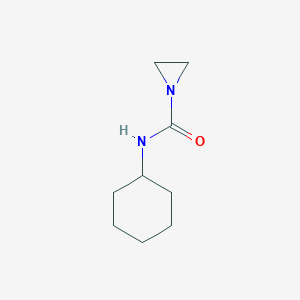
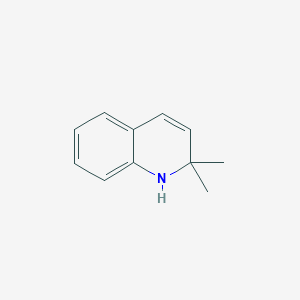
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

